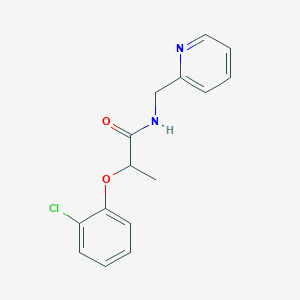
6,7-diethoxy-1-(2-methoxy-1-naphthyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-diethoxy-1-(2-methoxy-1-naphthyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine (L-SPD), is a natural alkaloid that was first isolated from the traditional Chinese medicinal herb Stephania intermedia. L-SPD has been found to have various pharmacological properties, including antipsychotic, antidepressant, and anti-addictive effects.
Mechanism of Action
The exact mechanism of action of L-SPD is not fully understood. However, it is thought to act as a dopamine D1 receptor partial agonist and a serotonin 5-HT1A receptor agonist. L-SPD has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
L-SPD has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, as well as to modulate the activity of the glutamate system. L-SPD has also been found to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
L-SPD has several advantages for lab experiments. It is a natural compound that can be easily synthesized, making it readily available for research. L-SPD has also been found to have low toxicity and few side effects. However, one limitation is that the exact mechanism of action of L-SPD is not fully understood, which makes it difficult to interpret some of the research findings.
Future Directions
There are several future directions for L-SPD research. One area of interest is the potential use of L-SPD as a treatment for substance use disorders. Another area of interest is the potential use of L-SPD as a treatment for psychiatric disorders, such as schizophrenia and depression. Further research is also needed to fully understand the mechanism of action of L-SPD and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, L-SPD is a natural alkaloid with various pharmacological properties, including antipsychotic, antidepressant, and anti-addictive effects. It can be synthesized through various methods, with the Pictet-Spengler reaction being the most commonly used. L-SPD has been extensively studied for its potential therapeutic applications, and its mechanism of action is thought to involve the modulation of various neurotransmitters. L-SPD has several advantages for lab experiments, including its availability and low toxicity, but its exact mechanism of action is not fully understood. Further research is needed to fully understand the potential therapeutic applications of L-SPD and to identify any potential limitations or side effects.
Synthesis Methods
L-SPD can be synthesized through various methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The most commonly used method is the Pictet-Spengler reaction, which involves the reaction of 2-methoxy-1-naphthaldehyde with diethoxyamine in the presence of an acid catalyst. The resulting product is then reduced to L-SPD using sodium borohydride.
Scientific Research Applications
L-SPD has been extensively studied for its potential therapeutic applications. It has been found to have antipsychotic effects in animal models of schizophrenia, as well as antidepressant effects in models of depression. L-SPD has also been shown to have anti-addictive effects, particularly in models of cocaine and morphine addiction.
Properties
IUPAC Name |
6,7-diethoxy-1-(2-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-4-27-21-14-17-12-13-25-24(19(17)15-22(21)28-5-2)23-18-9-7-6-8-16(18)10-11-20(23)26-3/h6-11,14-15,24-25H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLYYGAHLZABIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC4=CC=CC=C43)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044674.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6044698.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
![N'-(1H-indol-3-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6044713.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B6044719.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6044725.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6044728.png)
![2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol](/img/structure/B6044730.png)
![5,5-dimethyl-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6044742.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-{[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6044743.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6044757.png)

